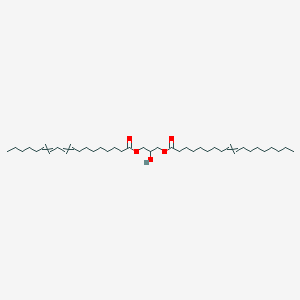

1-油酰基-3-亚油酰基-消旋甘油酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Research on the synthesis of 1-Oleoyl-3-linoleoyl-rac-glycerol and related TAGs typically involves enzymatic interesterification processes. These processes can be optimized to produce specific TAG compositions by varying reaction conditions such as temperature, enzyme type, substrate ratios, and reaction time. Enzymatic synthesis is favored for its regiospecificity and ability to occur under mild conditions, preserving the integrity of sensitive fatty acids like oleic and linoleic acids (Kim & Lee, 2014).

Molecular Structure Analysis

The molecular structure of 1-Oleoyl-3-linoleoyl-rac-glycerol is characterized by its triacylglycerol backbone, with oleic acid typically esterified at the sn-1 position and linoleic acid at the sn-3 position. The specific arrangement and types of fatty acids attached to the glycerol backbone significantly influence the physical and chemical properties of the TAG. X-ray diffraction and calorimetric studies have provided insights into the polymorphic forms and behavior of such TAGs under various thermal conditions, highlighting the complexity of their crystallization and transformation pathways (Bayés‐García et al., 2016).

Chemical Reactions and Properties

The chemical behavior of 1-Oleoyl-3-linoleoyl-rac-glycerol, like other TAGs, is influenced by its fatty acid composition. Studies have shown that the enzymatic interesterification process can be used to modify the fatty acid composition of TAGs, affecting their melting behavior, crystallization, and physical properties. The presence of unsaturated fatty acids like oleic and linoleic acids contributes to the TAG's liquid state at room temperature and its susceptibility to oxidation (Schmid et al., 1999).

Physical Properties Analysis

The physical properties of 1-Oleoyl-3-linoleoyl-rac-glycerol, including melting point, crystallization behavior, and polymorphism, are crucial for its application in food and other industries. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) studies reveal the complex polymorphic nature of such TAGs, which can exhibit multiple crystalline forms depending on cooling rates and thermal history. These properties are significant for determining the texture, stability, and mouthfeel of food products containing TAGs (Bayés‐García et al., 2013).

Chemical Properties Analysis

The chemical properties of 1-Oleoyl-3-linoleoyl-rac-glycerol, such as its reactivity, oxidation stability, and interaction with other molecules, are influenced by the unsaturation level of its fatty acids. The oleic and linoleic acid components make this TAG more prone to oxidation, affecting its shelf life and nutritional value. Antioxidants are often added to products containing unsaturated TAGs to enhance stability. The enzymatic synthesis and modification of TAGs also highlight the versatility of these compounds in creating tailored fats and oils for specific applications (Wang et al., 2013).

科学研究应用

1. 种子油和植物油中的成分 1-油酰基-3-亚油酰基-消旋甘油酯是种子油和植物油中常见的甘油三酯成分,包括橄榄油、芝麻油、大豆油、菜籽油、玉米油、榛子油等等 {svg_1}.

美国药典芝麻油分析

这种化合物是用于美国药典 (USP) 分析用于医药应用的芝麻油的标准甘油三酯成分之一 {svg_2}.

3. 结晶技术中的脂质立方相 1-油酰基-消旋甘油酯,一种相关化合物,已被用于结晶技术中实现脂质立方相 {svg_3}. 这表明 1-油酰基-3-亚油酰基-消旋甘油酯可能用于类似的应用中。

单甘油酯脂肪酶测定底物

1-油酰基-消旋甘油酯已被用作单甘油酯 (MG) 脂肪酶测定的底物 {svg_4}. 这表明 1-油酰基-3-亚油酰基-消旋甘油酯可用于类似的生化测定中。

5. 单油酰甘油基纳米颗粒液体分散体的开发 单油酰甘油 (1-油酰基-消旋甘油酯) 用于开发单油酰甘油基纳米颗粒液体分散体,作为可能的药物递送载体 {svg_5}. 这表明 1-油酰基-3-亚油酰基-消旋甘油酯可能用于类似的药物递送系统中。

6. 用于控制药物递送的 pH 响应性溶致液晶 单亚油酰甘油 (1-亚油酰基-消旋甘油酯) 用于开发 pH 响应性溶致液晶,用于控制药物递送 {svg_6}. 这表明 1-油酰基-3-亚油酰基-消旋甘油酯可用于类似的应用中,用于控制药物递送。

作用机制

Target of Action

1-Oleoyl-3-linoleoyl-rac-glycerol, also known as monoolein, primarily targets lipoprotein lipase . Lipoprotein lipase is an enzyme that plays a crucial role in lipid metabolism, particularly in the hydrolysis of triglycerides .

Mode of Action

Monoolein exhibits both inhibitory and anti-inhibitory action on the lipoprotein lipase-mediated triglyceride hydrolysis . This means it can both enhance and reduce the activity of lipoprotein lipase, depending on the physiological context .

Biochemical Pathways

The primary biochemical pathway affected by monoolein is the lipid metabolism pathway , specifically the hydrolysis of triglycerides . By modulating the activity of lipoprotein lipase, monoolein can influence the breakdown and utilization of triglycerides, which are a major form of stored energy in the body .

Pharmacokinetics

It’s known that monoolein is a component of various lipid-based drug delivery systems, suggesting it may have favorable bioavailability .

Result of Action

The modulation of lipoprotein lipase activity by monoolein can impact the body’s energy homeostasis. By influencing the hydrolysis of triglycerides, monoolein can affect the availability of free fatty acids for energy production . Additionally, monoolein is used in the development of nanoparticulate liquid dispersions for drug delivery, indicating its potential role in enhancing the efficacy of therapeutic agents .

Action Environment

The action of monoolein can be influenced by various environmental factors. For instance, the presence of other lipids and the pH of the environment can affect the formation of monoolein-based liquid crystalline phases, which are used in drug delivery systems . .

属性

IUPAC Name |

(2-hydroxy-3-octadeca-9,12-dienoyloxypropyl) octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREDRAMJRDQWEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)

![2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/no-structure.png)

![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B1140288.png)

![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)